molecular formula C18H11FN4O5 B6554412 7-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione CAS No. 1031674-89-1

7-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

Cat. No. B6554412
CAS RN: 1031674-89-1
M. Wt: 382.3 g/mol
InChI Key: RKEYJLUVPSRSKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a fluorophenyl group, an oxadiazole ring, and a dioxoloquinazoline moiety. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are likely to contribute to its chemical properties and potential biological activity. The presence of nitrogen and oxygen atoms in these rings could allow for hydrogen bonding and other interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could increase its lipophilicity, potentially affecting its absorption and distribution in the body .

Scientific Research Applications

Cleaning Potential Evaluation: CCG investigates the cleaning potential of coal resources. For AKOS004943096, understanding its behavior during coal cleaning processes (such as flotation or gravity separation) is crucial.

Geological Guarantee for Coal Mining: CCG assesses geological conditions for safe and efficient coal mining. Research on AKOS004943096 can inform mining practices, considering its distribution and behavior in coal seams.

Ash Yields and Sulfur Contents: CCG studies the ash yields and sulfur contents of coal. Analyzing AKOS004943096’s impact on ash formation and sulfur emissions helps optimize combustion processes.

Trace Elements: CCG investigates trace elements in coal. For AKOS004943096, understanding its presence and behavior as a trace element can guide environmental management.

Pollution Caused by Coal: CCG examines environmental effects related to coal utilization. Research on AKOS004943096 can contribute to pollution mitigation strategies.

Mine Reclamation: CCG addresses mine reclamation after coal extraction. Investigating AKOS004943096’s impact on soil and water quality aids in sustainable reclamation practices.

Other Scientific Applications

Beyond CCG, let’s explore additional fields:

Medicinal Chemistry: AKOS004943096’s structure suggests potential as a drug agent. Investigate its interactions with biological targets, especially considering its fluorinated moiety .

Anti-Cancer Activity: Some pyrazole derivatives exhibit anti-cancer properties. Explore AKOS004943096’s effects on breast cancer cell lines .

Molecular Docking: Conduct molecular docking studies to assess AKOS004943096’s binding affinity to specific receptors, such as the human estrogen alpha receptor (ERα) .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are used in medicinal chemistry and can interact with various enzymes and receptors .

Future Directions

Further studies could be conducted to determine the compound’s specific biological activity, its mechanism of action, and its potential therapeutic applications. Additionally, modifications could be made to its structure to optimize its properties .

properties

IUPAC Name

7-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O5/c19-10-3-1-9(2-4-10)16-21-15(28-22-16)7-23-17(24)11-5-13-14(27-8-26-13)6-12(11)20-18(23)25/h1-6H,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYJLUVPSRSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

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